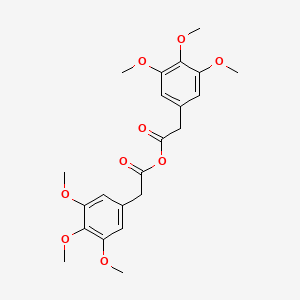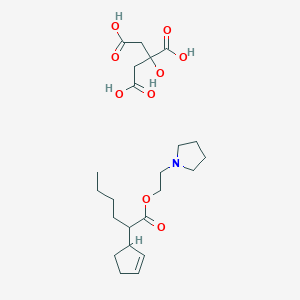
2-Hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars using microorganisms such as Aspergillus niger. The process involves the conversion of glucose or sucrose into citric acid under controlled conditions of pH, temperature, and aeration .
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the reaction of 2-cyclopent-2-en-1-ylhexanoic acid with pyrrolidine and ethyl bromide under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of 2-Hydroxypropane-1,2,3-tricarboxylic acid primarily relies on submerged fermentation using Aspergillus niger. The process is optimized for high yield and purity, with the citric acid being extracted and purified through crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form aconitic acid and subsequently isocitric acid in the citric acid cycle.
Reduction: Reduction of citric acid can yield tricarballylic acid.
Esterification: Citric acid can react with alcohols to form esters, such as trimethyl citrate.
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate can undergo:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Major Products
Oxidation: Aconitic acid, isocitric acid.
Reduction: Tricarballylic acid.
Esterification: Trimethyl citrate.
Applications De Recherche Scientifique
2-Hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
2-Hydroxypropane-1,2,3-tricarboxylic acid exerts its effects by participating in the citric acid cycle, where it undergoes a series of enzymatic reactions to produce energy in the form of ATP. It acts as a chelating agent, binding to metal ions and facilitating various biochemical processes .
2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate’s mechanism of action involves its interaction with specific molecular targets, potentially affecting signaling pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isocitric acid: Similar structure but differs in the position of the hydroxyl group.
Aconitic acid: An intermediate in the citric acid cycle with a similar tricarboxylic structure.
Tricarballylic acid: A reduction product of citric acid.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its central role in metabolism and its widespread industrial applications. 2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate stands out for its potential in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
6284-31-7 |
|---|---|
Formule moléculaire |
C23H37NO9 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;2-pyrrolidin-1-ylethyl 2-cyclopent-2-en-1-ylhexanoate |
InChI |
InChI=1S/C17H29NO2.C6H8O7/c1-2-3-10-16(15-8-4-5-9-15)17(19)20-14-13-18-11-6-7-12-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,8,15-16H,2-3,5-7,9-14H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
ONGLKXXQFXSRMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1CCC=C1)C(=O)OCCN2CCCC2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


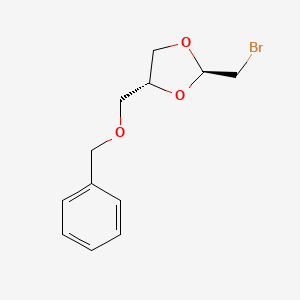
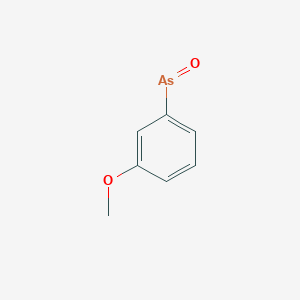

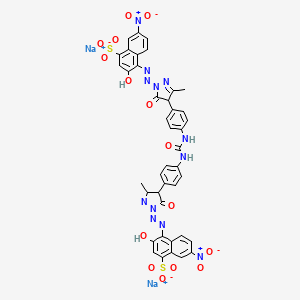
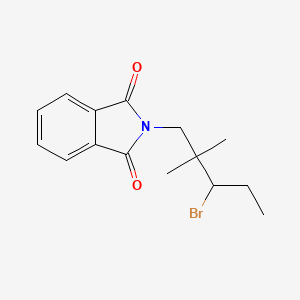
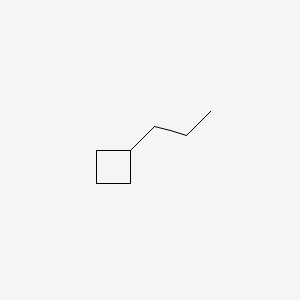
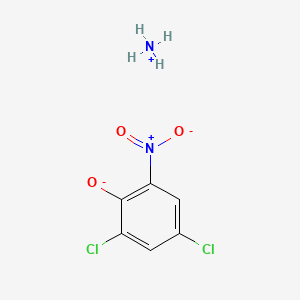
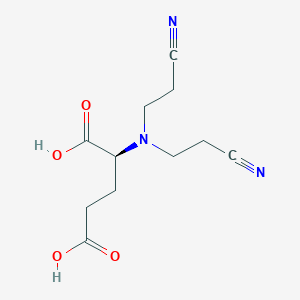

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)

